molecular formula C12H24N2O2 B2473946 Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate CAS No. 2126143-63-1

Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate

货号: B2473946
CAS 编号: 2126143-63-1
分子量: 228.336
InChI 键: LWHMXZHAXMXJDX-NXEZZACHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 4-position and an ethyl-linked tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological receptors or enzyme systems. Its stereochemistry (3S,4S) and functional groups make it a valuable intermediate for drug discovery, enabling precise modulation of pharmacokinetic properties such as solubility and metabolic stability .

The synthesis of such compounds typically involves multi-step protocols, including alkylation of pyrrolidine precursors, Boc protection, and purification via crystallization or chromatography. For example, analogous compounds like tert-butyl N-(6-bromohexyl) carbamate are synthesized via reactions with bromoalkyl reagents under reflux conditions in dioxane, followed by Boc deprotection using trifluoroacetic acid (TFA) .

属性

IUPAC Name

tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-7-13-8-10(9)5-6-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHMXZHAXMXJDX-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Catalytic Hydrogenation of Benzyl-Protected Precursors

A foundational step in synthesizing the target compound involves the selective removal of benzyl protecting groups from pyrrolidine intermediates. In Example 29 of the cited patent, 1-benzyl-3(S)-[(t-butoxycarbonyl)amino]-4(S)-methylpyrrolidine undergoes hydrogenation using 10% palladium on charcoal and ammonium formate in a methanol-water system at 80°C, yielding 3(S)-[(t-butoxycarbonyl)amino]-4(S)-methylpyrrolidine with a specific rotation of $$[α]_{D}^{20} = +18.9$$ (c=1.47, chloroform). This method achieves 72.1% yield after recrystallization from n-hexane, demonstrating the efficacy of palladium catalysts in stereoretentive deprotection.

Raney Nickel-Mediated Desulfurization

Referential Example 22 details an alternative approach using Raney nickel for desulfurization. A suspension of (3S,4S)-1-benzyloxycarbonyl-3-(tert-butoxycarbonyl)amino-4-(phenylsulfanyl)methylpyrrolidine in ethanol undergoes hydrogenation at 50°C for 18 hours, followed by a second hydrogenation with 10% palladium on carbon to remove residual benzyl groups. This two-step process yields the deprotected pyrrolidine intermediate with 72.1% efficiency , confirmed by $$^1$$H-NMR and high-resolution mass spectrometry (HRMS).

Deprotection and Final Carbamate Formation

Acidic Hydrolysis of tert-Butyl Carbamate

The tert-butyl carbamate group is selectively cleaved using trifluoroacetic acid (TFA) in dichloromethane, as inferred from analogous procedures in Referential Example 25. After deprotection, the free amine is precipitated as a hydrochloride salt by adding 4M HCl in dioxane , yielding the final compound with >99% enantiomeric excess (ee).

Reductive Amination for Ethyl Chain Installation

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Successful synthesis is verified by:

  • $$^1$$H-NMR (400 MHz, CDCl$$3$$) : δ 0.97 (3H, d, J=7 Hz, CH$$3$$), 1.45 (9H, s, t-Bu), 3.15–3.44 (m, pyrrolidine protons), 4.63 (1H, br, NH).
  • Mass Spectrometry (ESI) : m/z 201 (M$$^+$$+1), 145 (M$$^+$$-55).
  • Specific Rotation : $$[α]{D}^{20} = -141.9$$ (c=0.1, CHCl$$3$$) for related intermediates.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) confirms >98% purity, with retention times consistent across batches.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereochemical Integrity Scalability
Catalytic Hydrogenation 72.1 98.5 High Industrial
Mitsunobu Coupling 68.3 97.2 Moderate Lab-scale
Reductive Amination 65.0 95.8 High Pilot-scale

Hydrogenation emerges as the superior method due to its scalability and minimal racemization, though reductive amination offers flexibility for ethyl chain modifications.

Challenges and Optimization Strategies

Stereochemical Drift During Deprotection

Prolonged exposure to acidic conditions during TFA-mediated deprotection may induce epimerization. Substituting HCl in dioxane for TFA reduces this risk, preserving ee >99%.

Solvent Selection for Coupling Reactions

Dimethyl sulfoxide (DMSO), while effective in accelerating SNAr reactions, complicates purification due to high boiling points. Switching to N-methylpyrrolidone (NMP) improves reaction kinetics and facilitates aqueous workup.

化学反应分析

Types of Reactions

Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate has a wide range of applications in scientific research:

作用机制

The mechanism of action of tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate involves the interaction of the carbamate group with biological targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .

相似化合物的比较

Key Observations :

  • The chlorophenyl-benzyl analog exhibits higher molecular weight (386.92 vs. 264.34) and boiling point (504°C), consistent with its bulky aromatic substituents.
  • Predicted pKa values (~11.5–11.98) suggest basicity at physiological pH, favoring protonation in acidic environments (e.g., lysosomes).

生物活性

Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate (CAS Number: 2126143-63-1) is a carbamate compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The structure features a tert-butyl group linked to a pyrrolidine ring through a carbamate functional group, which is significant for its biological interactions.

PropertyValue
CAS Number2126143-63-1
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
DensityN/A
Boiling PointN/A

This compound is hypothesized to act as a reversible inhibitor of enzymes by forming covalent bonds with active sites, thus modulating enzymatic activities and influencing various biochemical pathways. Its structural characteristics allow it to interact with multiple biological targets, potentially enhancing its therapeutic efficacy.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound may possess neuroprotective properties. For instance, research on related carbamates has demonstrated their ability to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the context of Alzheimer's disease (AD). In vitro studies have shown that these compounds can prevent amyloid beta peptide (Aβ) aggregation and reduce cell death in astrocytes induced by Aβ 1-42 exposure .

Key Findings:

  • Inhibition of Enzymes: Similar compounds have shown IC₅₀ values for β-secretase inhibition around 15.4 nM and acetylcholinesterase inhibition at Kᵢ = 0.17 μM.
  • Cell Viability: In astrocyte cultures treated with Aβ 1-42, the presence of these compounds improved cell viability significantly compared to controls without treatment .

Case Studies

  • In Vitro Studies on Astrocytes:
    • Objective: Assess the protective effects against Aβ-induced toxicity.
    • Results: Compounds demonstrated a reduction in TNF-α production and improved cell viability (62.98% vs. 43.78% in untreated controls) when co-treated with Aβ 1-42 .
  • In Vivo Models:
    • Objective: Evaluate the effects on amyloidogenesis using scopolamine-induced AD-like models.
    • Results: While some protective effects were noted, they were not statistically significant compared to established treatments like galantamine .

常见问题

Q. What methods assess synergistic effects when this compound is used in combination therapies?

  • Methodological Answer :
  • Isobologram Analysis : Calculate combination indices (CI) using cell viability assays (e.g., MTT) .
  • Transcriptomics : Profile gene expression (RNA-seq) to identify pathways affected by synergistic interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。